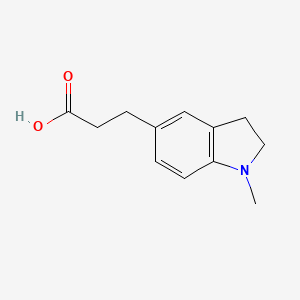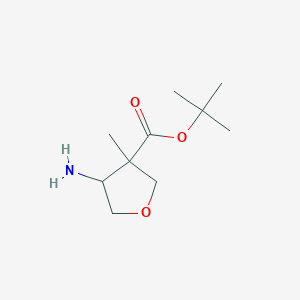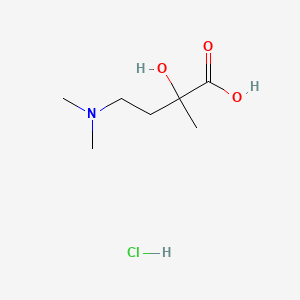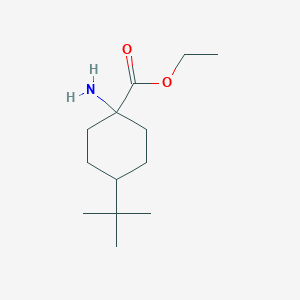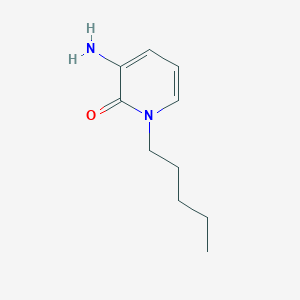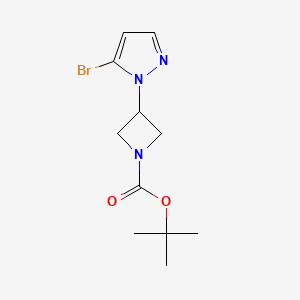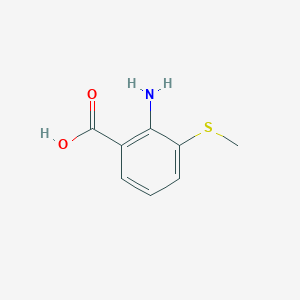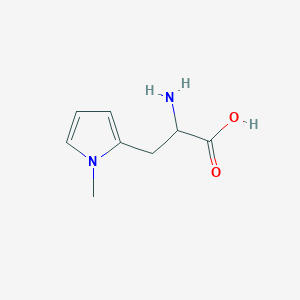
n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine: is a heterocyclic compound that contains both a piperidine and a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine typically involves the reaction of tetrahydro-2h-thiopyran-4-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiopyran ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Functionalized piperidine or thiopyran derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is studied for its potential as a bioactive molecule. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Tetrahydro-2H-pyran-4-amine: A related compound with a similar thiopyran ring but lacking the piperidine moiety.
Piperidine derivatives: Compounds containing the piperidine ring, which may exhibit similar pharmacological activities.
Uniqueness: n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is unique due to the presence of both the piperidine and thiopyran rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C12H24N2S |
|---|---|
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-ylethyl)thian-4-amine |
InChI |
InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2 |
Clave InChI |
JLSDYFAQIPBLDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


